1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 669757-93-1
VCID: VC4899008
InChI: InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25)
SMILES: C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C19H15Cl2N3O
Molecular Weight: 372.25

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

CAS No.: 669757-93-1

Cat. No.: VC4899008

Molecular Formula: C19H15Cl2N3O

Molecular Weight: 372.25

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea - 669757-93-1

Specification

CAS No. 669757-93-1
Molecular Formula C19H15Cl2N3O
Molecular Weight 372.25
IUPAC Name 1-(3,4-dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Standard InChI InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25)
Standard InChI Key OKHMDNMFVSTLMD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two distinct aromatic systems:

  • 3,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the 3rd and 4th positions, enhancing electrophilicity and steric bulk.

  • 4-(Pyridin-4-ylmethyl)phenyl group: A benzene ring linked to a pyridine heterocycle via a methylene bridge, introducing hydrogen-bonding capabilities and π-stacking potential.
    The urea (–NH–CO–NH–) bridge connects these groups, creating a planar, rigid scaffold conducive to intermolecular interactions .

Physicochemical Data

PropertyValue
Molecular formulaC₁₉H₁₄Cl₂N₃O
Molecular weight381.24 g/mol
Melting point215–220 °C (predicted)
LogP (lipophilicity)3.8 ± 0.2
Solubility in water<0.1 mg/mL (25°C)
Hydrogen bond donors2
Hydrogen bond acceptors4

The low aqueous solubility and moderate lipophilicity suggest suitability for membrane penetration, a critical factor in drug design .

Synthetic Methodologies

General Synthesis Route

The compound is typically synthesized via a two-step protocol:

  • Formation of the urea bridge: Reacting 3,4-dichlorophenyl isocyanate with 4-(pyridin-4-ylmethyl)aniline in anhydrous toluene at 80–90°C for 12–16 hours.

  • Purification: Column chromatography using hexane/ethyl acetate (70:30) to isolate the product in >75% yield .

Optimization of Reaction Conditions

A systematic study of catalysts and solvents (Table 1) revealed that benzoic acid (20 mol%) in toluene at 90°C provided the highest yield (86%) .

Table 1: Catalyst Screening for Urea Formation

EntryCatalyst (20 mol%)SolventTemperature (°C)Yield (%)
1TFAToluene5072
2Benzoic acidToluene9086
3p-TSAToluene8079
4NoneToluene8071

The use of toluene as a solvent minimized side reactions compared to polar solvents like acetonitrile or water .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates moderate inhibitory activity against tyrosine kinases (IC₅₀ = 2.3 ± 0.4 μM) and phosphodiesterase-4 (IC₅₀ = 5.1 ± 0.7 μM). The dichlorophenyl group likely engages in hydrophobic interactions with enzyme active sites, while the pyridine nitrogen participates in hydrogen bonding .

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells revealed a dose-dependent reduction in viability (Table 2).

Table 2: Cytotoxicity in MCF-7 Cells

Concentration (μM)Viability (%)
1078 ± 3
2054 ± 4
5029 ± 2

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the pyridinylmethyl group with 6,7-dimethoxy-3,4-dihydroisoquinoline (as in analog 11g ) reduces kinase inhibition (IC₅₀ = 8.9 μM) but enhances solubility (1.2 mg/mL). This highlights the trade-off between target affinity and physicochemical optimization.

Role of Halogenation

The 3,4-dichloro substitution pattern is critical for activity. Mono-chlorinated analogs show 3–5-fold lower potency, while fluorinated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit improved metabolic stability but reduced cell permeability .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound: Serves as a scaffold for developing kinase inhibitors in oncology.

  • Prodrug potential: The urea moiety can be modified to enhance bioavailability.

Materials Science

  • Coordination polymers: The pyridine nitrogen facilitates metal-ligand interactions, enabling the synthesis of luminescent materials.

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